molecular formula C25H27NO7S B13706269 [1,4-Dioxo-1,4-bis(phenylmethoxy)butan-2-yl]ammonium; 4-methylbenzenesulfonate

[1,4-Dioxo-1,4-bis(phenylmethoxy)butan-2-yl]ammonium; 4-methylbenzenesulfonate

Cat. No.: B13706269
M. Wt: 485.6 g/mol
InChI Key: HLMUYZYLPUHSNV-UHFFFAOYSA-N
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Description

dl-Aspartic acid dibenzyl ester-p-toluenesulfonate: is a chemical compound with the molecular formula C25H27NO7S. It is a derivative of aspartic acid, where the carboxyl groups are esterified with benzyl groups, and it is further modified with a p-toluenesulfonate group. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dl-aspartic acid dibenzyl ester-p-toluenesulfonate typically involves the esterification of aspartic acid with benzyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as benzene or cyclohexane. The resulting dibenzyl ester is then treated with p-toluenesulfonic acid to form the p-toluenesulfonate salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: dl-Aspartic acid dibenzyl ester-p-toluenesulfonate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield aspartic acid and benzyl alcohol.

    Substitution: The p-toluenesulfonate group can be displaced by nucleophiles in substitution reactions.

    Oxidation and Reduction: The benzyl groups can undergo oxidation to form benzaldehyde or benzoic acid, and reduction to form toluene.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Aspartic acid and benzyl alcohol.

    Substitution: Various substituted products depending on the nucleophile used.

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: Toluene.

Scientific Research Applications

Chemistry: dl-Aspartic acid dibenzyl ester-p-toluenesulfonate is used as an intermediate in the synthesis of peptides and other complex organic molecules. It serves as a protecting group for the carboxyl groups in aspartic acid during peptide synthesis .

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can also be used in the development of pharmaceuticals where aspartic acid derivatives are required .

Industry: In the industrial sector, dl-aspartic acid dibenzyl ester-p-toluenesulfonate is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of dl-aspartic acid dibenzyl ester-p-toluenesulfonate involves its ability to act as a protecting group for carboxyl groups in organic synthesis. The p-toluenesulfonate group enhances the solubility and reactivity of the compound, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

  • l-Aspartic acid dibenzyl ester-p-toluenesulfonate
  • d-Aspartic acid dibenzyl ester-p-toluenesulfonate
  • l-Glutamic acid dibenzyl ester-p-toluenesulfonate

Comparison: dl-Aspartic acid dibenzyl ester-p-toluenesulfonate is unique due to its racemic mixture, which contains both d- and l- forms of aspartic acid. This makes it versatile for various applications compared to its enantiomerically pure counterparts. The presence of the p-toluenesulfonate group also distinguishes it from other similar compounds, providing enhanced solubility and reactivity .

Properties

IUPAC Name

[1,4-dioxo-1,4-bis(phenylmethoxy)butan-2-yl]azanium;4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4.C7H8O3S/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,19H2;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMUYZYLPUHSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)[NH3+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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